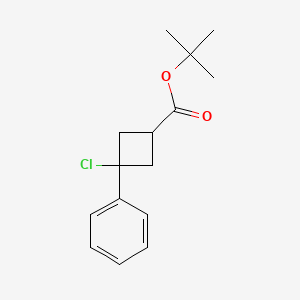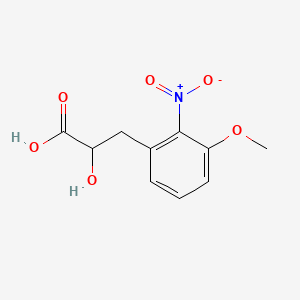
2-Hydroxy-3-(3-methoxy-2-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(3-methoxy-2-nitrophenyl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-methoxy-2-nitrophenyl)propanoic acid typically involves the nitration of a methoxy-substituted phenylpropanoic acid derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as methoxybenzene and propanoic acid derivatives. The process includes nitration, hydrolysis, and purification steps to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(3-methoxy-2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of 2-Hydroxy-3-(3-methoxy-2-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-3-(3-methoxy-2-nitrophenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(3-methoxy-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to participate in redox reactions, while the hydroxyl and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3-(4-nitrophenyl)propanoic acid
- 3-Hydroxy-2-methoxybenzoic acid
- 2-Hydroxy-3-(3-methoxy-4-nitrophenyl)propanoic acid
Comparison
2-Hydroxy-3-(3-methoxy-2-nitrophenyl)propanoic acid is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. For example, the presence of the methoxy group at the 3-position and the nitro group at the 2-position can result in different electronic and steric effects compared to other isomers, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO6 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
2-hydroxy-3-(3-methoxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO6/c1-17-8-4-2-3-6(9(8)11(15)16)5-7(12)10(13)14/h2-4,7,12H,5H2,1H3,(H,13,14) |
Clé InChI |
XQKQWLOOZZPWHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1[N+](=O)[O-])CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


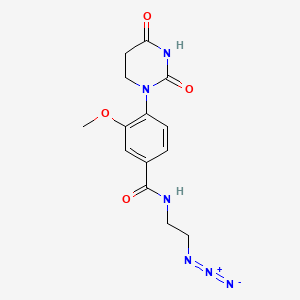
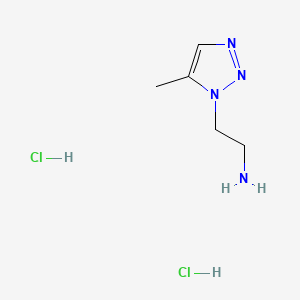
![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13549945.png)

![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549956.png)
![N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B13549960.png)
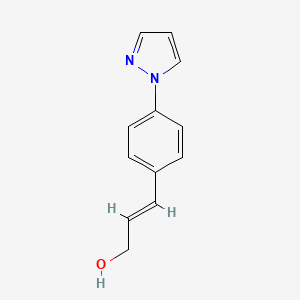
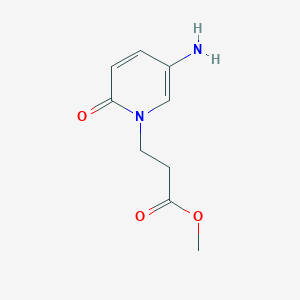
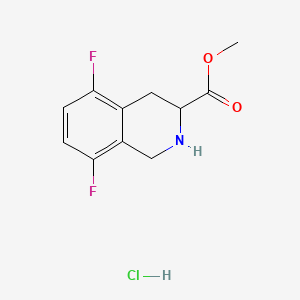
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
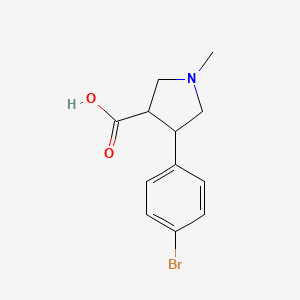
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)
